Thioxanthen-9-one 10,10-dioxide
Overview
Description
Thioxanthen-9-one 10,10-dioxide, also known as 9H-thioxanthen-9-one 10,10-dioxide, is a chemical compound with the linear formula C13H8O3S . It has a molecular weight of 244.271 . This compound is part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of 9H-thioxanthen-9-one 10,10-dioxides can be achieved via Pd-catalyzed sulfonylative homocoupling of appropriately substituted benzophenones . This transformation provides a straightforward entry to previously unreported sulfone-fluoresceins and -fluorones .Molecular Structure Analysis
The crystal structure of thioxanthen-9-one 10,10-dioxide has been studied . The S=O bond length is 1.4364 (11) Å and the C=O bond length is 1.209 (2) Å . The least-squares planes of both aromatic moieties intersect at an angle of 7.04 (6)° .Chemical Reactions Analysis
The preparation of 9H-thioxanthen-9-one 10,10-dioxides involves Pd-catalyzed sulfonylative homocoupling of the appropriately substituted benzophenones . This transformation provides a straightforward route to previously unreported sulfone-fluoresceins and -fluorones .Physical And Chemical Properties Analysis
Thioxanthen-9-one 10,10-dioxide has a molecular weight of 244.27 . The density is 1.444±0.06 g/cm3 (Predicted) . The melting point is 187 °C .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Novel Compounds : Thioxanthen-9-one 10,10-dioxide has been utilized in synthesizing a range of novel tricyclic compounds. A method involving microwave-assisted coupling methodology allows for creating 3-substituted tricyclic compounds efficiently (Lory et al., 2007).
Chemical Reactivity and Photophysics : Studies on the photochemistry of thioxanthen-9-one-10,10-dioxide have revealed its highly reactive triplet excited state. This reactivity is crucial in various chemical processes and photophysical applications (Netto-Ferreira et al., 2011).
Material Science and Organic Electronics
Thermally Activated Delayed Fluorescence (TADF) : Thioxanthen-9-one 10,10-dioxide has been incorporated into polymers demonstrating thermally activated delayed fluorescence, making it valuable in the development of organic light-emitting diodes (OLEDs) (Wang et al., 2018).
Photorefractive Materials : The molecule has been used in pseudo photorefractive materials. These materials show potential in applications like data storage and optical information processing (Chiba et al., 2018).
Medicinal Chemistry and Biological Applications
- Drug Discovery and Screening : Libraries of compounds based on the thioxanthen-9-one-10,10-dioxide scaffold have been synthesized for screening against various diseases, demonstrating its potential in drug discovery (Lory et al., 2007).
Analytical Chemistry
- Sensing and Detection : Thioxanthen-9-one derivatives have shown remarkable sensing abilities. For example, a thioxanthone-based organic probe demonstrated exceptional mineral acids sensing abilities, highlighting its potential in analytical chemistry applications (Hassan et al., 2021).
Safety And Hazards
Future Directions
Thioxanthen-9-one 10,10-dioxide has been used in the synthesis of solution-processable thermally activated delayed fluorescence (TADF) conjugated polymers . These polymers have been successfully employed as emitters in solution-processed OLEDs . The doped OLED fabricated with PCTXO exhibited an intense deep orange emission at 603 nm with the best electroluminescence performance .
properties
IUPAC Name |
10,10-dioxothioxanthen-9-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8O3S/c14-13-9-5-1-3-7-11(9)17(15,16)12-8-4-2-6-10(12)13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRIRMYPZOAOUPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3S2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30277526 | |
Record name | Thioxanthen-9-one 10,10-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thioxanthen-9-one 10,10-dioxide | |
CAS RN |
3166-15-2 | |
Record name | Thioxanthone S,S-dioxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2729 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thioxanthen-9-one 10,10-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30277526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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